molecular formula C15H21N3O2 B11733290 2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol

2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol

Cat. No.: B11733290
M. Wt: 275.35 g/mol
InChI Key: AMWIYKWYIWSVFV-UHFFFAOYSA-N
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Description

2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol is a synthetic organic compound that features a phenol group substituted with a methoxy group and an aminomethyl group linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by its attachment to the phenol derivative.

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment to Phenol: The pyrazole derivative is then reacted with a phenol derivative that has been functionalized with a methoxy group. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the aminomethyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-aminomethylphenol: Lacks the pyrazole ring, making it less versatile in terms of biological interactions.

    4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol: Lacks the methoxy group, which may affect its solubility and reactivity.

Uniqueness

2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol is unique due to the presence of both the methoxy group and the pyrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse interactions with biological targets and makes it a valuable compound for research and development.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

2-methoxy-4-[[(1-propylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C15H21N3O2/c1-3-7-18-8-6-13(17-18)11-16-10-12-4-5-14(19)15(9-12)20-2/h4-6,8-9,16,19H,3,7,10-11H2,1-2H3

InChI Key

AMWIYKWYIWSVFV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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